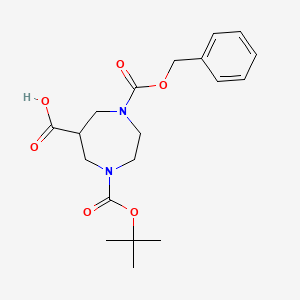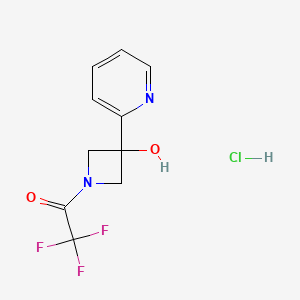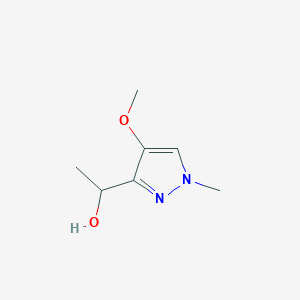
1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid” is a chemical compound with the molecular formula C19H26N2O6 . It is also known by other names such as “1-Cbz-4-boc-1,4-diazepane-6-carboxylic acid” and "1- [ (2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-1,4-diazepane-6-carboxylic acid" .
Molecular Structure Analysis
The molecular weight of this compound is 378.4 g/mol . The InChIKey, a unique identifier for chemical substances, is OKXKHRRHRTZBJM-UHFFFAOYSA-N . The compound has a complexity of 539, as computed by Cactvs 3.4.8.18 .Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 96.4 Ų .科学的研究の応用
Synthesis of Key Intermediates : 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid and similar structures serve as key intermediates in synthesizing various bioactive molecules. For instance, the compound (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structural relative, is synthesized from commercially available starting materials and serves as a crucial intermediate for the Rho–kinase inhibitor K-115 (Gomi et al., 2012).
Chemoselective Reactions and Molecular Arrays : The compound and its derivatives are used in various chemoselective reactions. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) acts as a tert-butoxycarbonylation reagent for acidic substrates like phenols, amine hydrochlorides, and carboxylic acids without any bases, proceeding chemoselectively in high yield under mild conditions (Saito et al., 2006). Additionally, self-assembly molecular arrays derived from 4-tert-butylbenzoic acid and aliphatic diamines demonstrate the compound's role in forming extensive hydrogen-bonded networks (Armstrong et al., 2002).
Catalysis and Epoxidation Reactions : The compound's derivatives are also used in catalysis, particularly in epoxidation reactions. For example, manganese(iii) complexes of certain derivatives act as catalysts for olefin epoxidation, with the Lewis acidity of the Mn(iii) center influencing the yield and product selectivity (Sankaralingam & Palaniandavar, 2014).
Spectroscopic Studies and Molecular Interactions : The compound's derivatives are subject to spectroscopic studies to understand their interaction with solvents and other molecules. For instance, the Mg II complex of a derivative exhibits a strong solvent effect on its UV-Vis and 1H NMR spectral properties, suggesting dimerization due to intermolecular hydrogen bonding (Tarakanov et al., 2011).
Molecular Synthesis and Structural Analysis : The crystal structure of certain derivatives, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been studied to examine the role of N-methylation in determining peptide conformation, demonstrating the compound's relevance in structural biology and molecular synthesis (Jankowska et al., 2002).
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-1,4-diazepane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-20(11-15(12-21)16(22)23)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXKHRRHRTZBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)
![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)




![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)




![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)